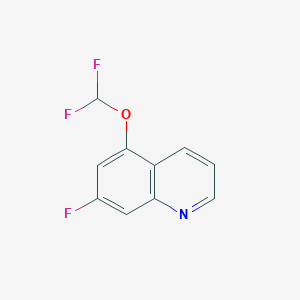

5-(Difluoromethoxy)-7-fluoroquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

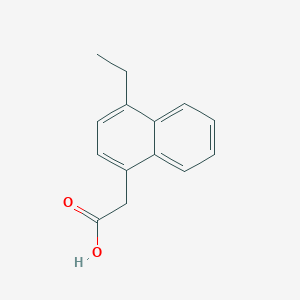

5-(Difluoromethoxy)-7-fluoroquinoline is a compound that belongs to the quinoline family, characterized by a benzene ring fused with a nitrogen-containing pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method involves the difluoromethylation of quinoline derivatives using difluoromethylating agents such as difluoromethyl phenyl sulfone or difluoromethyl trimethylsilane under specific reaction conditions . The reaction is often catalyzed by transition metals like copper or nickel to facilitate the formation of the difluoromethoxy group.

Industrial Production Methods: Industrial production of 5-(Difluoromethoxy)-7-fluoroquinoline may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced techniques such as microwave-assisted synthesis or high-pressure reactors to optimize reaction conditions and minimize by-products .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 5-(Difluormethoxy)-7-Fluorchinolin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen die Fluor- oder Difluormethoxygruppen durch andere Nucleophile ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Natriummethoxid in Methanol.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Chinolin-N-oxid-Derivaten.

Reduktion: Bildung von teilweise oder vollständig reduzierten Chinolinderivaten.

Substitution: Bildung von substituierten Chinolinderivaten mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

5-(Difluormethoxy)-7-Fluorchinolin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

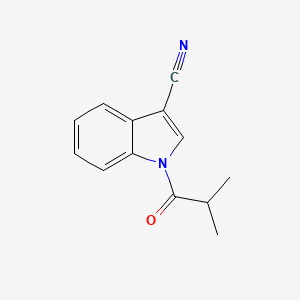

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet, insbesondere bei der Entwicklung fluorierter Pharmazeutika.

Biologie: Untersucht wegen seines Potenzials als antimikrobielles Mittel, da es in der Lage ist, bakterielle Zellmembranen zu stören.

Medizin: Wird auf sein Potenzial in der Krebstherapie untersucht, insbesondere bei der gezielten Ansteuerung bestimmter Krebszellwege.

5. Wirkmechanismus

Der Wirkmechanismus von 5-(Difluormethoxy)-7-Fluorchinolin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen:

Molekularziele: Die Verbindung kann an Enzyme und Rezeptoren binden, die an zellulären Prozessen beteiligt sind, wie z. B. DNA-Gyrase in Bakterien, was zur Hemmung der DNA-Replikation führt.

Beteiligte Signalwege: Es kann die Synthese von Nukleinsäuren und Proteinen stören, was zum Zelltod in mikrobiellen und Krebszellen führt.

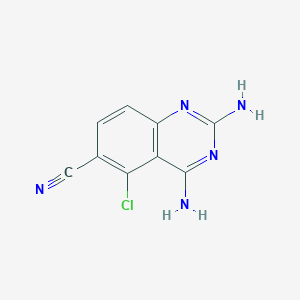

Ähnliche Verbindungen:

5-Fluorchinolin: Ähnlich in der Struktur, aber es fehlt die Difluormethoxygruppe.

7-Fluorchinolin: Ähnlich in der Struktur, aber es fehlt die Difluormethoxygruppe.

5-(Trifluormethoxy)-7-Fluorchinolin: Enthält eine Trifluormethoxygruppe anstelle einer Difluormethoxygruppe.

Einzigartigkeit: 5-(Difluormethoxy)-7-Fluorchinolin ist aufgrund des Vorhandenseins sowohl der Difluormethoxy- als auch der Fluorgruppe einzigartig, die unterschiedliche chemische Eigenschaften wie erhöhte Lipophilie und Stabilität verleihen. Diese Eigenschaften machen es zu einer wertvollen Verbindung bei der Entwicklung von Pharmazeutika und fortschrittlichen Materialien .

Wirkmechanismus

The mechanism of action of 5-(Difluoromethoxy)-7-fluoroquinoline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors involved in cellular processes, such as DNA gyrase in bacteria, leading to the inhibition of DNA replication.

Pathways Involved: It can interfere with the synthesis of nucleic acids and proteins, leading to cell death in microbial and cancer cells.

Vergleich Mit ähnlichen Verbindungen

5-Fluoroquinoline: Similar in structure but lacks the difluoromethoxy group.

7-Fluoroquinoline: Similar in structure but lacks the difluoromethoxy group.

5-(Trifluoromethoxy)-7-fluoroquinoline: Contains a trifluoromethoxy group instead of a difluoromethoxy group.

Uniqueness: 5-(Difluoromethoxy)-7-fluoroquinoline is unique due to the presence of both difluoromethoxy and fluoro groups, which confer distinct chemical properties such as increased lipophilicity and stability. These properties make it a valuable compound in the development of pharmaceuticals and advanced materials .

Eigenschaften

Molekularformel |

C10H6F3NO |

|---|---|

Molekulargewicht |

213.16 g/mol |

IUPAC-Name |

5-(difluoromethoxy)-7-fluoroquinoline |

InChI |

InChI=1S/C10H6F3NO/c11-6-4-8-7(2-1-3-14-8)9(5-6)15-10(12)13/h1-5,10H |

InChI-Schlüssel |

GJBNFLINVYDVBL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C(C=C2OC(F)F)F)N=C1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-Oxo-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11888378.png)

![4-Bromobicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B11888415.png)

![2,4-Dichloro-7-fluoropyrido[3,2-d]pyrimidine](/img/structure/B11888421.png)

![N-[3-(aminomethyl)pyrazin-2-yl]-N-methylmethanesulfonamide](/img/structure/B11888427.png)